4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate
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Overview
Description
4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a sulfinyl group, and a dimethylcarbamate moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the chlorophenyl sulfinyl intermediate: This step involves the reaction of 4-chlorobenzene with a sulfinylating agent under controlled conditions to form the 4-chlorophenyl sulfinyl intermediate.
Acetylation: The intermediate is then acetylated using an acetylating agent such as acetic anhydride to form the acetylated intermediate.
Coupling with dimethylcarbamate: The final step involves the coupling of the acetylated intermediate with N,N-dimethylcarbamate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group under strong oxidizing conditions.
Reduction: The compound can undergo reduction reactions, particularly at the sulfinyl group, to form the corresponding sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of the sulfonyl derivative.
Reduction: Formation of the sulfide derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate involves its interaction with specific molecular targets and pathways. The sulfinyl group is known to participate in redox reactions, which can influence the compound’s biological activity. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the dimethylcarbamate moiety can modulate the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate
- 4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate
Uniqueness
4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate is unique due to the presence of the sulfinyl group, which imparts distinct redox properties compared to its sulfanyl and sulfonyl analogs
Properties
IUPAC Name |
[4-[2-(4-chlorophenyl)sulfinylacetyl]-2,6-dimethylphenyl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-12-9-14(10-13(2)18(12)25-19(23)21(3)4)17(22)11-26(24)16-7-5-15(20)6-8-16/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELDGQPIDIWDMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CS(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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